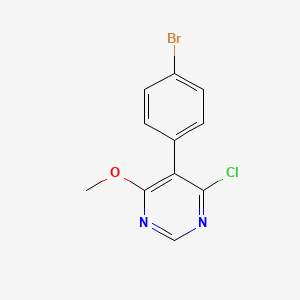
5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-chloro-6-methoxypyrimidine, and appropriate reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions include substituted pyrimidines, biaryl compounds, and various functionalized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: It is used in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Probes: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with cellular processes like DNA replication or protein synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
4-(4-Bromophenyl)-6-chloropyrimidine: Similar structure but lacks the methoxy group.
5-(4-Bromophenyl)-4-chloro-2-methoxypyrimidine: Similar structure with a different position of the methoxy group.
5-(4-Bromophenyl)-4-chloro-6-methylpyrimidine: Similar structure with a methyl group instead of methoxy.
Uniqueness: 5-(4-Bromophenyl)-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in drug design and material science.
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-chloro-6-methoxypyrimidine |
InChI |
InChI=1S/C11H8BrClN2O/c1-16-11-9(10(13)14-6-15-11)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChI Key |
HFQXNOCZRCIPKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















